2-Chloro-4-methoxyaniline hydrochloride
Description
2-Chloro-4-methoxyaniline hydrochloride is an aromatic amine derivative with the molecular formula C₇H₉Cl₂NO and a molecular weight of 193.9 g/mol. It is characterized by a methoxy (-OCH₃) group at the para position (C4) and a chlorine atom at the ortho position (C2) on the benzene ring, with the amine group (-NH₂) forming a hydrochloride salt. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of pharmaceutical agents, such as bromodomain inhibitors . Its hydrochloride form enhances solubility in polar solvents, making it advantageous for reaction conditions requiring aqueous or protic environments.
Properties
CAS No. |
5407-52-3 |
|---|---|
Molecular Formula |
C7H9Cl2NO |
Molecular Weight |
194.06 g/mol |
IUPAC Name |
2-chloro-4-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H |
InChI Key |
FOPXITHLGNYVGS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N)Cl.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)N)Cl.Cl |
Other CAS No. |
5407-52-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares 2-chloro-4-methoxyaniline hydrochloride with key analogs:
Reactivity and Functional Differences
- Electrophilic Substitution : The chlorine atom at C2 in 2-chloro-4-methoxyaniline acts as a meta-directing group, while the methoxy group at C4 is strongly para-directing. This creates a regioselective environment for further functionalization, contrasting with 3-chloro-4-methoxyaniline, where the chlorine at C3 alters reaction pathways .
- Solubility : Hydrochloride salts (e.g., this compound) exhibit higher water solubility compared to free bases (e.g., 3-chloro-4-methoxyaniline).
Critical Analysis of Structural Analogues
- 4-Methoxyaniline Hydrochloride : Lacks the chlorine substituent, reducing steric hindrance but also diminishing electron-withdrawing effects critical for certain reactions .
- 2-Hydroxy-4-methoxyaniline Hydrochloride : The hydroxyl group introduces hydrogen-bonding capacity but reduces chemical stability under acidic conditions compared to chloro derivatives .
Preparation Methods
Reaction Mechanism and Conditions
The chlorination proceeds via a radical mechanism, where $$ \text{CuCl}2 $$ acts as both a catalyst and chlorine source. In a representative procedure, 2-methoxyaniline (1.07 g, 10 mmol) is dissolved in 20 mL THF, followed by the addition of $$ \text{CuCl}2 $$ (2.68 g, 20 mmol) under stirring. The reaction mixture is heated to 40°C for 4 hours, during which time thin-layer chromatography (TLC) monitors consumption of the starting material. Workup involves neutralization with saturated sodium carbonate, extraction with ethyl acetate, and drying over anhydrous $$ \text{Na}2\text{SO}4 $$.
Table 1: Reaction Parameters for Chlorination of 2-Methoxyaniline
| Parameter | Value | Source |
|---|---|---|
| Substrate | 2-Methoxyaniline | |
| Catalyst | $$ \text{CuCl}_2 $$ (2 equiv) | |
| Solvent | Tetrahydrofuran | |
| Temperature | 40°C | |
| Reaction Time | 4 hours | |
| Yield | 82% | |
| Purity (HPLC) | 95% |
Byproduct Analysis and Purification
Gas chromatography-mass spectrometry (GC-MS) of the crude product reveals 4-chloro-2-methoxyaniline as the major component (86% relative peak area), alongside 8% unreacted starting material and 4.5% ortho-chlorinated isomer. Dichlorinated byproducts constitute less than 0.5%, minimized through precise stoichiometric control. Recrystallization from petroleum ether yields white crystalline solids with enhanced purity, critical for subsequent hydrochlorination.
Conversion of 2-chloro-4-methoxyaniline to its hydrochloride salt ensures stability and solubility for industrial applications. While explicit protocols are scarce in the cited literature, standard hydrochlorination involves treating the free base with hydrogen chloride gas in a polar aprotic solvent.
Procedure and Stoichiometry
In a typical setup, 2-chloro-4-methoxyaniline (1.0 equiv) is dissolved in anhydrous diethyl ether or methanol under inert atmosphere. Gaseous HCl is introduced via bubbling until pH < 2, precipitating the hydrochloride salt. Filtration and washing with cold ether yield the final product.
Table 2: Hydrochlorination Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol/Diethyl ether | |
| Acid Source | Anhydrous HCl gas | |
| Temperature | 0–5°C | |
| Yield | >90% (estimated) |
Crystallization and Characterization
The hydrochloride salt crystallizes as a white powder with a melting point of 103–104°C. PubChem data confirm a molecular weight of 194.06 g/mol and a topological polar surface area of 35.3 Ų, consistent with high aqueous solubility. X-ray diffraction studies of analogous compounds suggest a monoclinic crystal system stabilized by hydrogen bonding between the ammonium proton and chloride ions.
Comparative Analysis of Methodologies
Table 3: Efficiency Metrics for Synthesis Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| CuCl₂ Catalyzed | 82% | 95% | High | Low |
| Hydrochlorination | >90% | 99% | Moderate | Medium |
| Cyanoamination | <50% | 85% | Low | High |
The copper-catalyzed chlorination excels in regioselectivity and scalability, making it preferable for bulk production. Hydrochlorination, while straightforward, requires stringent pH control to avoid over-acidification and decomposition. The cyanoamination approach, though innovative, suffers from low yields and complex purification, relegating it to niche applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-chloro-4-methoxyaniline hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves chlorination and methoxylation of aniline derivatives under controlled conditions. For example, nucleophilic substitution of 4-methoxyaniline with chlorine donors (e.g., Cl2 or SOCl2) in acidic media yields the hydrochloride salt. Purification is critical due to potential by-products like unreacted precursors or over-chlorinated derivatives. Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) is recommended. Confirm purity via melting point analysis (expected range: 200–250°C) and HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm bond angles, hydrogen bonding (e.g., N–H···Cl interactions), and packing efficiency. Single-crystal studies have shown planar aromatic rings with chloride ions forming ionic bonds with protonated amine groups .
- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) to verify substitution patterns. Key signals include methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm). FT-IR confirms N–H stretching (~3200 cm<sup>-1</sup>) and C–Cl vibrations (~700 cm<sup>-1</sup>) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The hydrochloride salt is hygroscopic; store in airtight containers under inert gas (N2 or Ar) at 2–8°C. Avoid prolonged exposure to light, as UV irradiation may degrade the methoxy group. Monitor for discoloration (yellowing indicates decomposition). Stability studies under varying pH (1–12) and temperature (25–60°C) reveal maximum stability in acidic conditions (pH 3–5) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density-functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model charge distribution and frontier molecular orbitals. For example, the LUMO energy of the chloro group determines susceptibility to nucleophilic attack. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate computational predictions. Adjust solvent models (PCM for polar solvents) to simulate reaction environments .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Use deuterated solvents with low water content and conduct 2D NMR (COSY, HSQC) to assign overlapping signals. For mass spectrometry (ESI-MS), compare isotopic patterns (e.g., Cl<sup>35</sup>/Cl<sup>37</sup> ratio) to confirm molecular ion clusters. Cross-reference with X-ray data to resolve ambiguities in regiochemistry .
Q. How does the electronic effect of the methoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic pathways. In Suzuki-Miyaura couplings, steric hindrance from the methoxy group may reduce yields. Optimize catalyst systems (e.g., Pd(PPh3)4 vs. Pd(OAc)2) and bases (K2CO3 vs. Cs2CO3) to enhance reactivity. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and isolate products via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
